molecular formula C19H19ClN2O3 B2726590 (Z)-{[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methylidene}(propoxy)amine CAS No. 338415-98-8

(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methylidene}(propoxy)amine

Cat. No.: B2726590
CAS No.: 338415-98-8
M. Wt: 358.82
InChI Key: TZIHPOQTFXRJFS-XUTLUUPISA-N
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Description

(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine is a complex organic compound with a unique structure that combines a cyclopropyl ring, a nitrophenyl group, and a propoxyamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine typically involves multiple steps, starting with the preparation of the cyclopropyl and nitrophenyl intermediates. The key steps include:

    Formation of the Cyclopropyl Intermediate: This involves the reaction of 4-chlorobenzyl chloride with a suitable cyclopropanation reagent under controlled conditions to form the 4-chlorophenylcyclopropane.

    Nitration of the Phenyl Ring: The 4-chlorophenylcyclopropane is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 4-nitrophenylcyclopropane.

    Formation of the Methylidene Bridge: The 4-nitrophenylcyclopropane is reacted with formaldehyde and a suitable base to form the methylidene bridge, resulting in the intermediate {2-(4-chlorophenyl)cyclopropylmethylidene}.

    Introduction of the Propoxyamine Group: Finally, the intermediate is reacted with propoxyamine under controlled conditions to form the target compound (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) catalyst, and sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include hydroxide ions, alkoxide ions, and amines.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(methoxy)amine
  • (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(ethoxy)amine
  • (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(butoxy)amine

Uniqueness

(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propoxyamine group, in particular, may enhance its solubility and bioavailability compared to similar compounds with different alkoxy groups.

Properties

IUPAC Name

(Z)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-propoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-2-11-25-21-19(14-5-9-16(10-6-14)22(23)24)18-12-17(18)13-3-7-15(20)8-4-13/h3-10,17-18H,2,11-12H2,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIHPOQTFXRJFS-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCON=C(C1CC1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCO/N=C(/C1CC1C2=CC=C(C=C2)Cl)\C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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